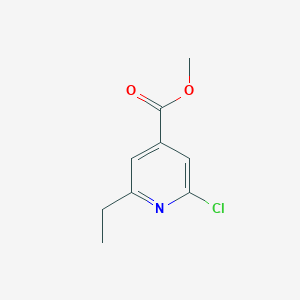
2-(3-Oxo-3-phenylpropyl)cyclopentanone
Overview
Description
2-(3-Oxo-3-phenylpropyl)cyclopentanone is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanone ring attached to a phenylpropyl group . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 356.0±15.0 °C at 760 mmHg, and a refractive index of 1.538 .Scientific Research Applications
1. Fragrance Material
2-(3-Oxo-3-phenylpropyl)cyclopentanone belongs to a group of fragrance materials characterized by a cyclopentanone or cyclopentenone ring. A study by Scognamiglio et al. (2012) discusses the toxicologic and dermatologic review of similar compounds, highlighting their application as fragrance ingredients in various products (Scognamiglio et al., 2012).
2. Polymer Degradation and Stabilization
Compounds like this compound are studied for their effects on the thermal oxidation of polymers such as polypropylene. Rychlý et al. (2014) explored how similar molecules act as inhibitors in the thermal oxidation process, demonstrating their importance in polymer stability and longevity (Rychlý et al., 2014).
3. Biofuel Research
In the context of biofuel research, cyclopentanone derivatives have been examined for their potential role in bio-derived fuel production. Khanniche and Green (2019) conducted a study on the thermodynamics and kinetics of cyclopentanone oxidation intermediates, providing valuable insights for developing biofuels (Khanniche & Green, 2019).
4. Renewable High-Density Fuel Development
Wang et al. (2017) investigated the synthesis of renewable high-density fuels using cyclopentanone derived from hemicellulose. This study highlights the potential of cyclopentanone derivatives in creating sustainable energy sources (Wang et al., 2017).
5. Material Science and Catalysis
In material science, studies like those by Pei et al. (2015) explore the activation of C-H bonds in cyclopentanone derivatives. Such research aids in understanding catalytic processes and developing new materials (Pei et al., 2015).
properties
IUPAC Name |
2-(3-oxo-3-phenylpropyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-8-4-7-12(13)9-10-14(16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZQWELVEKVTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341159 | |
| Record name | 2-(3-Oxo-3-phenylpropyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7095-09-2 | |
| Record name | 2-(3-Oxo-3-phenylpropyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3059488.png)
![Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]](/img/structure/B3059489.png)





![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)


